2-(Aminomethyl)morpholine

Description

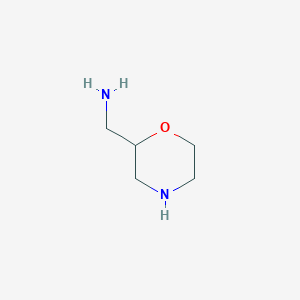

Structure

3D Structure

Properties

IUPAC Name |

morpholin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-3-5-4-7-1-2-8-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYALYJRWGRVAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404080 | |

| Record name | 2-(Aminomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116143-27-2 | |

| Record name | 2-(Aminomethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(morpholin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Aminomethyl)morpholine from Diethanolamine

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-(aminomethyl)morpholine, a valuable heterocyclic building block, commencing from the readily available starting material, diethanolamine. This document is intended for researchers, chemists, and professionals in drug development and fine chemical synthesis. We will explore a logical, multi-step approach, elucidating the underlying reaction mechanisms, providing detailed experimental protocols derived from established chemical principles, and discussing critical process parameters. The proposed synthesis involves an initial N-alkylation, followed by an acid-catalyzed intramolecular cyclization to form the morpholine ring, and concludes with the reduction of a nitrile intermediate to the target primary amine.

Introduction and Strategic Overview

Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, valued for their favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] this compound, in particular, serves as a crucial bifunctional building block, incorporating both the stable morpholine heterocycle and a reactive primary amine handle for further chemical elaboration.

Direct synthesis from diethanolamine presents an economically viable and atom-efficient strategy. While the direct acid-catalyzed dehydration of diethanolamine to form the parent morpholine ring is a well-established industrial process[3], the introduction of the C2-aminomethyl substituent requires a more nuanced, multi-step approach. This guide outlines a robust and scientifically grounded three-step pathway:

-

Step A: N-Alkylation: Selective alkylation of the secondary amine of diethanolamine with chloroacetonitrile to yield the key intermediate, N-(cyanomethyl)diethanolamine.

-

Step B: Intramolecular Cyclization: Acid-catalyzed dehydration and cyclization of the diol intermediate to form 2-(cyanomethyl)morpholine.

-

Step C: Nitrile Reduction: Chemical reduction of the cyanomethyl group to the target primary amine, this compound.

This strategy leverages the inherent reactivity of diethanolamine[4] and employs common, well-understood organic transformations to achieve the final product.

Mechanistic Insights and Pathway Elucidation

A thorough understanding of the reaction mechanism at each stage is critical for process optimization and troubleshooting.

Step A: N-Alkylation of Diethanolamine

The synthesis commences with the nucleophilic substitution reaction between diethanolamine and chloroacetonitrile. The secondary amine of diethanolamine is significantly more nucleophilic than the hydroxyl groups, ensuring selective reaction at the nitrogen center to form the N-C bond.[5]

-

Mechanism: The reaction proceeds via a standard SN2 mechanism. The lone pair of electrons on the nitrogen atom of diethanolamine attacks the electrophilic carbon of the chloromethyl group in chloroacetonitrile. This concerted step displaces the chloride ion as the leaving group. A base, such as triethylamine, is typically employed to neutralize the resulting ammonium salt and regenerate the neutral amine for subsequent reaction, although excess diethanolamine can also serve this purpose.[5]

Step B: Acid-Catalyzed Intramolecular Cyclization

This step mirrors the classical synthesis of morpholine from diethanolamine.[6][7] A strong protic acid (e.g., H₂SO₄) serves as the catalyst.

-

Mechanism:

-

Protonation: One of the hydroxyl groups of N-(cyanomethyl)diethanolamine is protonated by the strong acid, converting it into a good leaving group (H₂O).

-

Nucleophilic Attack: The lone pair of electrons on the second hydroxyl group performs an intramolecular nucleophilic attack on the carbon atom bearing the protonated hydroxyl group.

-

Deprotonation & Dehydration: A water molecule is eliminated, and a subsequent deprotonation of the oxonium ion intermediate yields the stable, six-membered morpholine ring of 2-(cyanomethyl)morpholine. High temperatures are required to drive the equilibrium towards the dehydrated, cyclized product.[8]

-

Step C: Reduction of 2-(cyanomethyl)morpholine

The final step is the reduction of the nitrile functional group to a primary amine. This is a standard and highly efficient transformation in organic synthesis.

-

Mechanism (using Lithium Aluminum Hydride - LAH):

-

Nucleophilic Attack: The nitrile group is a good electrophile. The hydride ion (H⁻) from LAH attacks the electrophilic carbon of the nitrile.

-

Intermediate Formation: This forms an intermediate imine-aluminum complex.

-

Second Hydride Attack: A second equivalent of hydride attacks the imine carbon.

-

Workup: Aqueous workup protonates the resulting nitrogen anion to yield the final primary amine, this compound.

-

Alternatively, catalytic hydrogenation over a suitable metal catalyst (e.g., Raney Nickel, Palladium on Carbon) can be employed, offering a milder and often safer alternative for large-scale synthesis.

Experimental Protocols and Methodologies

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, is mandatory. Chloroacetonitrile is toxic and lachrymatory. Lithium Aluminum Hydride (LAH) reacts violently with water.

Workflow Visualization

Caption: High-level workflow for the three-step synthesis.

Protocol: Step A - Synthesis of N-(cyanomethyl)diethanolamine

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

-

Reagents: Charge the flask with diethanolamine (105.1 g, 1.0 mol) and acetonitrile (250 mL). Add triethylamine (111.3 g, 1.1 mol) to the mixture.[5]

-

Addition: Cool the stirred mixture to 5-10°C using an ice bath. Add chloroacetonitrile (79.3 g, 1.05 mol) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 15°C.[5]

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure to yield the crude N-(cyanomethyl)diethanolamine as a viscous oil. The product can be used in the next step without further purification.

Protocol: Step B - Synthesis of 2-(cyanomethyl)morpholine

-

Setup: Equip a 500 mL flask with a mechanical stirrer, a thermometer, and a distillation apparatus (e.g., a Dean-Stark trap or simple distillation head) to remove water.

-

Reagents: Carefully and slowly add the crude N-(cyanomethyl)diethanolamine (from Step A, ~1.0 mol) to concentrated sulfuric acid (176.6 g, 1.8 mol) in a separate, well-cooled beaker with stirring. This addition is highly exothermic.[6][7]

-

Reaction: Transfer the resulting mixture to the reaction flask. Heat the mixture to 180-200°C. Water will begin to distill off as the cyclization proceeds.[8] Maintain this temperature for 8-10 hours or until water evolution ceases.

-

Neutralization: Allow the reaction mixture to cool below 100°C. Very carefully and slowly, pour the acidic mixture onto crushed ice. Then, neutralize the solution by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is >12. This process is highly exothermic and must be performed with efficient cooling.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 200 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-(cyanomethyl)morpholine can be purified by vacuum distillation.

Protocol: Step C - Synthesis of this compound

-

Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reagents: Suspend Lithium Aluminum Hydride (LAH) (45.5 g, 1.2 mol) in anhydrous tetrahydrofuran (THF) (500 mL).

-

Addition: Dissolve the purified 2-(cyanomethyl)morpholine (126.1 g, 1.0 mol) in anhydrous THF (250 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to reflux for an additional 4-6 hours to ensure complete reduction.

-

Quenching (Fieser workup): Cool the reaction mixture to 0°C in an ice bath. Carefully and sequentially, add dropwise:

-

45.5 mL of water

-

45.5 mL of 15% aqueous NaOH

-

136.5 mL of water Stir vigorously until a granular white precipitate forms.

-

-

Isolation: Filter the solid aluminum salts and wash them thoroughly with THF.

-

Purification: Combine the filtrate and washings, and concentrate under reduced pressure to remove the THF. The resulting crude this compound can be purified by vacuum distillation to yield a colorless liquid.

Data Summary and Characterization

The following table summarizes the key physical properties and expected yields for the materials in this synthetic pathway.

| Compound | Molecular Formula | Mol. Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |

| Diethanolamine | C₄H₁₁NO₂ | 105.14 | 268-270 | - |

| N-(cyanomethyl)diethanolamine | C₆H₁₂N₂O₂ | 144.17 | - (High boiling) | >90 (Crude) |

| 2-(cyanomethyl)morpholine | C₆H₁₀N₂O | 126.16 | ~105-110 @ 10 mmHg | 60-70 |

| This compound | C₅H₁₂N₂O | 116.16 | ~80-85 @ 10 mmHg | 75-85 |

Note: Yields are estimates based on analogous reactions and may vary based on experimental conditions and purification efficiency.

Conclusion and Future Perspectives

The proposed three-step synthesis provides a logical and robust pathway to this compound from diethanolamine. The methodology relies on well-established chemical transformations, ensuring its feasibility and scalability. Each step, from the selective N-alkylation through the acid-catalyzed cyclization and final nitrile reduction, is mechanistically sound. For professionals in drug discovery, this guide offers a clear blueprint for accessing a key structural motif. Future work could focus on optimizing reaction conditions to improve overall yield and exploring alternative, greener reagents, particularly for the reduction step, such as catalytic hydrogenation, to enhance the industrial applicability and safety profile of this valuable synthesis.

References

-

Wolfe, J. P., & Fei, F. (2006). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

-

Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). EP0474411A1 - Production of diethanolamine derivatives and their intermediates.

-

NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Morpholinoethylamine Applications in Polymer Chemistry. Available at: [Link]

- Google Patents. (n.d.). US2777846A - Process of producing morpholine from diethanolamine.

- Google Patents. (n.d.). EP1087966B1 - Chemical synthesis of morpholine derivatives.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

-

Fine Chemical Technologies. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Available at: [Link]

-

Pal'chikov, V. A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

-

ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine? Available at: [Link]

-

PubMed. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethanolamine in Organic Synthesis: A Versatile Building Block. Available at: [Link]

-

Organic Syntheses. (n.d.). chloroacetonitrile. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Chloroacetonitrile. Available at: [Link]

- Google Patents. (n.d.). US4476059A - Chloroacetonitrile synthesis.

-

Wikipedia. (n.d.). Morpholine. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. EP0474411A1 - Production of diethanolamine derivatives and their intermediates - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic data of 2-(Aminomethyl)morpholine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Aminomethyl)morpholine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile structure, which combines a secondary amine and an ether within a morpholine ring, along with a primary aminomethyl substituent. This unique combination of functional groups allows for diverse chemical modifications and interactions with biological targets. Accurate structural confirmation and purity assessment are paramount in any research and development workflow, making a thorough understanding of its spectroscopic signature essential.

While a comprehensive, publicly available dataset for this compound is not readily consolidated, this guide provides an in-depth analysis of its expected spectroscopic characteristics. By applying first principles of spectroscopy and leveraging data from analogous structures—such as the parent morpholine ring and its isomers—we can construct a reliable and detailed spectral profile. This document is intended for researchers, scientists, and drug development professionals, offering not only predicted data but also the underlying scientific rationale and field-proven experimental protocols for acquiring such data.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, a standardized atom numbering system is essential. The following diagram illustrates the structure of this compound with the numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a primary tool for confirming the hydrogen framework of a molecule. For this compound, the spectrum is expected to be complex due to the asymmetry introduced by the C2 substituent and the diastereotopic nature of the methylene protons on the morpholine ring.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for the protons in this compound, assuming a deuterated chloroform (CDCl₃) solvent.

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |

| NH ₂ (N8) | 1.2 - 2.0 | Broad singlet (br s) | 2H | Primary amine protons are exchangeable and often appear as a broad signal. |

| NH (N4) | 1.5 - 2.5 | Broad singlet (br s) | 1H | Secondary amine proton in the ring; also exchangeable. |

| C5-H ₂, C3-H ₂ | 2.4 - 2.9 | Multiplets (m) | 4H | Protons on carbons adjacent to the ring nitrogen (N4). Asymmetry makes these protons chemically non-equivalent. |

| C7-H ₂ | 2.7 - 3.0 | Multiplet (m) | 2H | Protons on the carbon adjacent to the primary amine (N8) and the chiral center (C2). |

| C2-H | 3.0 - 3.3 | Multiplet (m) | 1H | Methine proton at the chiral center, adjacent to both the ring oxygen and nitrogen, leading to a downfield shift. |

| C6-H ₂ | 3.6 - 3.9 | Multiplets (m) | 2H | Protons on the carbon adjacent to the ring oxygen (O1), resulting in the most deshielded signal in the ring.[1] |

Expertise & Causality:

-

Deshielding Effects: The electronegative oxygen and nitrogen atoms significantly influence the chemical shifts. Protons on carbons adjacent to the oxygen (C6-H₂) are expected to be the most downfield, followed by those adjacent to the nitrogen atoms.[2]

-

Signal Multiplicity: Due to the fixed chair conformation of the morpholine ring and the chiral center at C2, the methylene protons on the ring (C3, C5, C6) are diastereotopic. This means they are chemically non-equivalent and will likely appear as complex multiplets rather than simple triplets, even with rapid ring inversion.[3]

-

Solvent Dependence: The chemical shifts of the N-H protons are highly dependent on solvent, concentration, and temperature due to varying degrees of hydrogen bonding. The addition of D₂O would cause these signals to disappear, which is a key method for their confirmation.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for general organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz to achieve better signal dispersion and resolve complex multiplets.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

-

To confirm N-H protons, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking gently.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Integrate the signals and reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent peak.[2]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides crucial information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound is expected to show six distinct signals, one for each unique carbon atom.

Predicted ¹³C NMR Spectral Data

| Carbon(s) | Predicted δ (ppm) | Justification |

| C7 | 42 - 46 | Aliphatic carbon adjacent to the primary amine (N8). |

| C3, C5 | 46 - 52 | Carbons adjacent to the ring secondary amine (N4). Their chemical shifts will be similar but distinct due to the C2 substituent.[2] |

| C2 | 58 - 64 | Methine carbon at the chiral center, bonded to both the ring oxygen and nitrogen, causing a significant downfield shift. |

| C6 | 67 - 72 | Carbon adjacent to the highly electronegative ring oxygen (O1), typically the most downfield signal in the morpholine ring system.[1] |

Expertise & Causality: The primary factor determining the ¹³C chemical shifts is the electronegativity of adjacent atoms. The carbon atoms bonded to oxygen (C2, C6) are the most deshielded and appear furthest downfield. Those bonded to nitrogen (C2, C3, C5, C7) are also downfield compared to simple alkanes. The asymmetry of the molecule ensures that all six carbons are chemically unique.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, due to the lower natural abundance of the ¹³C isotope.

-

-

Instrument Setup:

-

Set up the spectrometer for ¹³C observation.

-

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets and benefit from the Nuclear Overhauser Effect (NOE), which enhances signal intensity.

-

A greater number of scans (e.g., 128 to 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Optionally, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment (DEPT-90, DEPT-135) to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for confirming assignments.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, baseline correction).

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. This compound contains primary amine, secondary amine, C-N, C-O, and C-H bonds, each with characteristic absorption frequencies.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Justification |

| 3400 - 3250 | N-H Stretch (primary & secondary amines) | Medium-Broad | Expect a complex, broad band with multiple peaks due to symmetric and asymmetric stretching of the primary amine (-NH₂) and the single N-H stretch of the ring amine.[4] |

| 2960 - 2850 | C-H Stretch (aliphatic) | Strong | Asymmetric and symmetric stretching of the CH₂ and CH groups. |

| 1650 - 1580 | N-H Bend (primary amine) | Medium | Scissoring vibration of the -NH₂ group. |

| 1470 - 1440 | C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ groups. |

| 1250 - 1050 | C-N Stretch (amine) | Medium-Strong | Stretching vibrations for both the primary and secondary amine C-N bonds. |

| 1140 - 1085 | C-O-C Stretch (ether) | Strong | Characteristic and often intense asymmetric stretch for the morpholine ring ether linkage.[4][5] |

Expertise & Causality: The most diagnostic region for this molecule is above 3000 cm⁻¹, where the N-H and C-H stretches appear. The presence of a broad absorption in the 3400-3250 cm⁻¹ range is strong evidence for the amine functional groups. The single most intense and sharp peak is often the C-O-C ether stretch around 1100 cm⁻¹, a hallmark of the morpholine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern, convenient method for acquiring IR spectra of liquid or solid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Acquire a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound (C₆H₁₄N₂O), the exact molecular weight is 130.1106 g/mol .

Predicted Mass Spectrum Fragmentation

Under Electron Ionization (EI), the molecular ion (M⁺˙) is formed, which then undergoes fragmentation. The presence of nitrogen atoms means the molecular ion peak will have an even m/z value, consistent with the Nitrogen Rule.

-

Molecular Ion (M⁺˙): m/z = 130. This peak is expected, though its intensity may be low for aliphatic amines.

-

Alpha-Cleavage: This is the most characteristic fragmentation pathway for amines, involving cleavage of the C-C bond adjacent to the nitrogen atom.[6]

-

Loss of the aminomethyl radical (•CH₂NH₂): Cleavage of the C2-C7 bond would result in the loss of a 30 Da radical, leading to a fragment ion at m/z = 100 . This is predicted to be a major fragment.

-

Loss of the morpholine ring fragment: Cleavage of the C2-N4 bond is less favorable but possible.

-

-

Ring Fragmentation:

-

The morpholine ring itself can fragment. A common pathway is the formation of the m/z = 86 ion, corresponding to the loss of CH₂=CH₂.

-

Another prominent fragment for morpholine-containing structures is often observed at m/z = 57 or m/z = 56 .[7]

-

-

Base Peak: The most stable fragment resulting from alpha-cleavage, the iminium ion at m/z = 100 , is a strong candidate for the base peak (the most intense peak in the spectrum).

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction:

-

For a volatile liquid like this compound, direct injection via a heated probe or coupling with a Gas Chromatograph (GC-MS) is ideal. GC-MS provides the added benefit of separating the analyte from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and subsequent fragments.[8]

-

-

Mass Analysis:

-

The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

Ions are detected, and the signal is processed to generate the mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Conclusion

A comprehensive, multi-technique spectroscopic analysis is indispensable for the unambiguous structural characterization of this compound. This guide provides a detailed, predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles and data from related compounds. The outlined protocols represent best practices for acquiring high-quality data in a research setting. By combining the predicted data with the practical methodologies described herein, researchers and drug development professionals can confidently identify and characterize this important chemical entity.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved from [Link]

-

PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-(N-Boc-aminomethyl)morpholine. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

-

Rutar, A., Pihlar, B., & Petrič, A. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Retrieved from [Link]

-

Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs Blog. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]

-

Clark, J. (2022). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions... [Image]. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(2-Aminoethyl)morpholine. Retrieved from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine... [Image]. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine [webbook.nist.gov]

- 6. scienceready.com.au [scienceready.com.au]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

Starting materials for 2-(Aminomethyl)morpholine synthesis

An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)morpholine: A Review of Starting Materials and Synthetic Strategies

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and drug development. Its structure incorporates a morpholine ring, which is a privileged scaffold known to improve physicochemical properties such as aqueous solubility and metabolic stability, and a primary aminomethyl group that serves as a key handle for derivatization and pharmacophore interaction.[1][2] The synthesis of this molecule, particularly in an enantiomerically pure form, is a critical task for accessing a wide range of biologically active compounds.

This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the selection of starting materials and the rationale behind key chemical transformations. The pathways discussed are primarily based on the functional group interconversion of pre-formed morpholine scaffolds, which offer reliable and scalable access to the target molecule.

Retrosynthetic Analysis: Key Disconnections

A retrosynthetic analysis of this compound reveals two primary strategic approaches. The most common and direct strategies involve disconnecting the C-N bond of the primary amine or the C-C bond of the aminomethyl group, which points to functional group interconversions on a pre-existing morpholine ring. The core starting materials for these routes are typically 2-(hydroxymethyl)morpholine or morpholine-2-carboxylic acid, both of which can be prepared in chiral forms.

Pathway A: Synthesis from 2-(Hydroxymethyl)morpholine

2-(Hydroxymethyl)morpholine is an excellent and often commercially available starting material for the synthesis of this compound. The strategy involves converting the primary alcohol into a suitable leaving group, followed by nucleophilic substitution with an amine surrogate. Two robust methods for achieving this transformation are the azide reduction pathway and the Gabriel synthesis.

A.1. The Azide Reduction Pathway

This two-step sequence is one of the most reliable methods for converting a primary alcohol to a primary amine. It involves the activation of the alcohol, substitution with an azide nucleophile, and subsequent reduction.

Causality and Experimental Choices:

-

Activation: The hydroxyl group is a poor leaving group. It must first be converted into a more reactive species. Tosylation (using p-toluenesulfonyl chloride, TsCl) is a common choice as it forms a stable tosylate ester that is an excellent leaving group for S_N2 reactions and can be easily purified.

-

Substitution: Sodium azide (NaN₃) is an effective and widely used nucleophile for introducing the azide functionality. The reaction proceeds via a classic S_N2 mechanism, inverting the stereochemistry if the starting alcohol is chiral. Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the azide anion.[3]

-

Reduction: The azide group is cleanly reduced to a primary amine without side reactions. Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is a preferred industrial method due to its high efficiency and the benign nature of the byproducts (nitrogen gas).[4][5]

Caption: Workflow for the Azide Reduction Pathway.

Experimental Protocol: Azide Reduction Pathway

-

Step 1: Tosylation of 2-(Hydroxymethyl)morpholine

-

To a stirred solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the disappearance of the starting material.

-

Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, ethyl acetate/hexanes) to yield N-Boc-2-(tosyloxymethyl)morpholine.

-

-

Step 2: Azidation

-

Dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF (0.3 M). Add sodium azide (NaN₃, 3.0 eq) to the solution.

-

Heat the mixture to 60-70 °C and stir for 6-8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give crude N-Boc-2-(azidomethyl)morpholine, which is often used in the next step without further purification.

-

-

Step 3: Reduction of the Azide

-

Dissolve the crude azide intermediate (1.0 eq) in methanol or ethyl acetate (0.1 M).

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Stir vigorously for 4-12 hours until TLC analysis indicates complete consumption of the azide.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude N-Boc-2-(aminomethyl)morpholine.

-

The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to afford the final product.

-

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-(Hydroxymethyl)morpholine | 2-(Tosyloxymethyl)morpholine | TsCl, Et₃N, DCM | 85-95% |

| 2 | 2-(Tosyloxymethyl)morpholine | 2-(Azidomethyl)morpholine | NaN₃, DMF | 90-98% |

| 3 | 2-(Azidomethyl)morpholine | This compound | H₂, Pd/C, MeOH | >95% |

A.2. The Gabriel Synthesis Pathway

The Gabriel synthesis is a classic and highly effective method for preparing primary amines from alkyl halides, avoiding the over-alkylation that can occur with ammonia.[6][7]

Causality and Experimental Choices:

-

Halogenation: Similar to the azide route, the hydroxyl group of 2-(hydroxymethyl)morpholine must first be converted to a good leaving group, typically a halide. Thionyl chloride (SOCl₂) is effective for converting primary alcohols to primary chlorides.

-

S_N2 Alkylation: Potassium phthalimide is used as a protected source of ammonia.[8] The phthalimide anion is a soft nucleophile that attacks the alkyl halide in an S_N2 reaction. The bulky nature of the nucleophile makes this reaction most efficient for primary halides.[7] DMF is an excellent solvent for this step.[8]

-

Deprotection (Hydrazinolysis): The final amine is liberated from the N-alkylphthalimide intermediate. While acidic or basic hydrolysis can be used, the Ing-Manske procedure, which uses hydrazine (N₂H₄) in a refluxing alcohol solvent like ethanol, is often preferred for its milder conditions.[9] The reaction is driven by the formation of the highly stable phthalhydrazide byproduct, which precipitates from the solution.[10]

Caption: Workflow for the Gabriel Synthesis Pathway.

Experimental Protocol: Gabriel Synthesis Pathway

-

Step 1: Synthesis of 2-(Chloromethyl)morpholine

-

Caution: Thionyl chloride is corrosive and reacts violently with water.

-

To a cooled (0 °C) solution of N-Boc-2-(hydroxymethyl)morpholine (1.0 eq) in DCM (0.5 M), slowly add thionyl chloride (1.5 eq).

-

Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a saturated solution of NaHCO₃.

-

Extract the product with DCM, dry the organic layer over Na₂SO₄, and concentrate to give the crude N-Boc-2-(chloromethyl)morpholine.

-

-

Step 2: Alkylation with Potassium Phthalimide

-

Dissolve the crude N-Boc-2-(chloromethyl)morpholine (1.0 eq) in anhydrous DMF (0.2 M).

-

Add potassium phthalimide (1.1 eq) to the solution.

-

Heat the mixture to 80-90 °C and stir for 8-12 hours.

-

After cooling, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain crude N-Boc-2-(phthalimidomethyl)morpholine.

-

-

Step 3: Hydrazinolysis

-

Suspend the phthalimide intermediate (1.0 eq) in ethanol (0.2 M).

-

Add hydrazine hydrate (5.0 - 10.0 eq) to the suspension.

-

Heat the mixture to reflux for 2-4 hours. A thick white precipitate (phthalhydrazide) will form.

-

Cool the mixture to room temperature and filter to remove the precipitate.

-

Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with ether to remove any non-basic impurities.

-

Basify the aqueous layer with NaOH and extract the product with DCM.

-

Dry the organic layer and concentrate to yield N-Boc-2-(aminomethyl)morpholine. The Boc group can be removed as previously described.

-

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | 2-(Hydroxymethyl)morpholine | 2-(Chloromethyl)morpholine | SOCl₂ | 80-90% |

| 2 | 2-(Chloromethyl)morpholine | N-(Morpholin-2-ylmethyl)phthalimide | Potassium Phthalimide, DMF | 75-85% |

| 3 | N-(Morpholin-2-ylmethyl)phthalimide | This compound | H₂NNH₂·H₂O, EtOH | 80-90% |

Pathway B: Synthesis from Morpholine-2-carboxylic Acid

Another fundamental starting material is morpholine-2-carboxylic acid. This approach leverages the direct reduction of a carboxamide, which is synthesized from the corresponding carboxylic acid.

Causality and Experimental Choices:

-

Amide Formation: Carboxylic acids do not react directly with ammonia to form amides efficiently at room temperature due to acid-base chemistry.[11][12] The acid must first be activated. A common method involves converting the carboxylic acid to an acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia.[13] Alternatively, peptide coupling reagents (e.g., EDC, HATU) can be used for a milder, one-pot procedure.[14]

-

Amide Reduction: Primary amides are readily reduced to primary amines using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is the classic and most effective reagent for this transformation.[15] The reaction must be performed in an anhydrous etheral solvent like THF. The workup procedure is critical to safely quench excess LiAlH₄ and isolate the amine product.[16][17] Borane complexes (e.g., BH₃·THF) are also effective and can sometimes offer better chemoselectivity.

Caption: Workflow for the Carboxamide Reduction Pathway.

Experimental Protocol: Carboxamide Reduction Pathway

-

Step 1: Synthesis of Morpholine-2-carboxamide

-

N-protection (e.g., with a Boc group) of the morpholine nitrogen is highly recommended before this step.

-

To a solution of N-Boc-morpholine-2-carboxylic acid (1.0 eq) in DCM (0.3 M), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

-

Stir the reaction at room temperature for 2 hours until gas evolution ceases.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.

-

Re-dissolve the crude acyl chloride in anhydrous THF and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (5.0 eq).

-

Stir for 1 hour, then extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to yield crude N-Boc-morpholine-2-carboxamide.

-

-

Step 2: Reduction of the Carboxamide

-

Caution: LiAlH₄ is a highly reactive, pyrophoric solid.

-

Add a solution of N-Boc-morpholine-2-carboxamide (1.0 eq) in anhydrous THF dropwise to a stirred suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

-

After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude product, which can be purified and deprotected as needed.

-

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1 | Morpholine-2-carboxylic Acid | Morpholine-2-carboxamide | 1. (COCl)₂, DMF; 2. NH₄OH | 70-85% |

| 2 | Morpholine-2-carboxamide | This compound | LiAlH₄, THF | 75-90% |

Comparative Analysis and Conclusion

The choice of synthetic route depends on several factors including the availability and cost of starting materials, scale of the synthesis, and safety considerations.

| Pathway | Key Starting Material | Number of Steps | Overall Yield (Typical) | Key Advantages | Key Disadvantages |

| Azide Reduction | 2-(Hydroxymethyl)morpholine | 3 | High (~70-85%) | High yields, clean reactions. | Use of potentially explosive azide reagents; hydrogenation requires special equipment. |

| Gabriel Synthesis | 2-(Hydroxymethyl)morpholine | 3 | Good (~50-65%) | Avoids over-alkylation, uses stable reagents. | Hydrazinolysis can be slow; phthalhydrazide removal can be cumbersome. |

| Carboxamide Reduction | Morpholine-2-carboxylic Acid | 2 | Good (~55-75%) | Fewer steps if starting from the acid. | Requires highly reactive and hazardous LiAlH₄; amidation step can be tricky. |

For laboratory-scale synthesis, the azide reduction pathway often provides the highest overall yield and cleanest conversions. For larger-scale or process chemistry applications, the Gabriel synthesis may be preferred to avoid the use of azides, despite potentially lower yields. The carboxamide reduction route is a viable and more direct alternative if morpholine-2-carboxylic acid is the more accessible starting material. Each pathway offers a robust and reliable method to access the versatile this compound scaffold, enabling further exploration in drug discovery and development.

References

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

- University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from Department of Chemistry teaching resources.

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

- Ahluwalia, V. K., & Parashar, R. (n.d.). Gabriel Synthesis. In Organic Reaction Mechanisms. Cambridge University Press.

- Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061–15066.

-

LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

- Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).

- D’hooghe, M., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega.

- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.

-

Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PubMed Central.

- Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. SciSpace.

- Jain, A., & Sahu, S. K. (2024).

- Ley, S. V., & Leach, A. G. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Royal Society of Chemistry.

- BenchChem. (n.d.). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.

- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856.

- Organic Syntheses. (n.d.). L-VALINOL. Coll. Vol. 7, p.534 (1990); Vol. 64, p.182 (1986).

-

Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

- Ghorai, M. K., et al. (2015). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PubMed Central.

- Hudson, A. S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4357–4369.

-

LibreTexts. (2022). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]

-

LibreTexts. (2022). Making Amides from Carboxylic Acids. Retrieved from [Link]

- Klapötke, T. M. (2017). Large-Scale Preparation and Usage of Azides.

- Ley, S. V., & Leach, A. G. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. CORA.

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

- Khan Academy. (2023).

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. fishersci.dk [fishersci.dk]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. adichemistry.com [adichemistry.com]

- 17. ch.ic.ac.uk [ch.ic.ac.uk]

Foreword: The Imperative of Enantiomeric Purity in Modern Drug Development

An In-Depth Technical Guide to the Chiral Resolution of 2-(Aminomethyl)morpholine

In the landscape of pharmaceutical sciences, the stereochemical identity of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. The morpholine scaffold is a privileged heterocycle, frequently incorporated into bioactive molecules and approved drugs for its favorable metabolic and physicochemical properties.[1] Specifically, this compound serves as a critical chiral building block for a range of therapeutic agents, most notably in the synthesis of norepinephrine reuptake inhibitors like Reboxetine.[2][3] As the biological activity is often confined to a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects, the ability to isolate the desired enantiomer in a pure form is paramount.

This guide provides an in-depth technical exploration of the primary methodologies for the chiral resolution of racemic this compound. We will move beyond simple procedural lists to dissect the underlying principles, the rationale behind experimental design, and the practical insights essential for successful implementation in a research and development setting.

The Foundation: Principles of Chiral Resolution

A racemic mixture, containing equal amounts of two enantiomers, presents a significant purification challenge because enantiomers possess identical physical properties in an achiral environment.[4] The cornerstone of most resolution strategies is the conversion of the enantiomeric pair into a mixture of diastereomers. Diastereomers, unlike enantiomers, have distinct physical properties, such as solubility, melting point, and chromatographic retention, which can be exploited for their separation.[4][5] The overall workflow for any resolution process follows a logical sequence, which is crucial for planning and execution.

Figure 1: Generalized workflow for chiral resolution.

Classical Resolution via Diastereomeric Salt Formation

For industrial-scale separation of chiral amines, classical resolution through the formation of diastereomeric salts remains the most economical and widely practiced method.[6][7] This technique leverages the reaction of the racemic base, this compound, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[4] The success of this method hinges on the differential solubility of these salts in a given solvent system, allowing one to be selectively crystallized.[6]

Expertise in Action: The Causality of Experimental Choices

-

The Resolving Agent: The choice of the chiral acid is the most critical parameter. For amines, common choices include tartaric acid, mandelic acid, and camphorsulfonic acid.[4][8] L-(+)-tartaric acid is often a first choice due to its availability, low cost, and the fact that its two carboxylic acid groups can form well-defined crystalline salts with amines.[9][10] The rigid, hydrogen-bond-donating structure of tartaric acid often results in a robust crystal lattice with one of the amine enantiomers, leading to a significant solubility difference.

-

Solvent Selection: The solvent must be carefully chosen to maximize the solubility difference between the two diastereomeric salts. A good starting point is a solvent in which the racemic amine is soluble but the desired diastereomeric salt is sparingly soluble at a lower temperature. Alcohols (methanol, ethanol, isopropanol) or their mixtures with water are frequently effective. A screening of multiple solvents is almost always necessary for process optimization.[7]

-

Stoichiometry and Temperature: The molar ratio of the resolving agent to the racemic amine can significantly influence the yield and enantiomeric excess (ee).[6] While a 0.5 equivalent of a diacid like tartaric acid is stoichiometrically required to resolve one equivalent of a monoamine, ratios are often varied empirically. A controlled temperature profile—heating to ensure complete dissolution followed by slow, controlled cooling—is essential to promote the crystallization of the less soluble salt and prevent the precipitation of the more soluble one.

Self-Validating Protocol: Resolution with L-(+)-Tartaric Acid

This protocol provides a robust framework for the resolution. Each step includes checkpoints for validation.

-

Preparation: In a suitable reaction vessel, dissolve 1.0 equivalent of racemic this compound in 10-15 volumes of methanol. Heat the solution to 50-60 °C with gentle stirring.

-

Resolving Agent Addition: In a separate flask, dissolve 0.5-0.6 equivalents of L-(+)-tartaric acid in a minimum amount of warm methanol. Add this solution dropwise to the amine solution over 30 minutes. Rationale: A slight excess of the resolving agent can sometimes improve yields, while slow addition prevents localized supersaturation and shock crystallization.

-

Crystallization: After the addition is complete, slowly cool the mixture to room temperature over 2-3 hours, then further cool to 0-5 °C and hold for 4-6 hours. The less soluble diastereomeric salt should precipitate as a white solid. Validation Check: Monitor the formation of crystals. The solution should become cloudy and then form a slurry. A sample of the supernatant can be analyzed by chiral HPLC to monitor the enrichment of the other enantiomer.

-

Isolation: Filter the crystalline solid and wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble salt. Dry the solid under vacuum.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a 2 M aqueous solution of sodium hydroxide (NaOH) until the pH is >12. This deprotonates the amine and dissolves the tartaric acid as its sodium salt.[8]

-

Extraction: Extract the liberated free amine into a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 10 volumes).

-

Final Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Analysis: Determine the enantiomeric excess (ee) of the product using a validated chiral HPLC method (see Section 3.0). The optical rotation should also be measured and compared to literature values.

Data Presentation: Diastereomeric Salt Properties

| Resolving Agent | Target Enantiomer | Typical Solvent | Key Characteristics |

| L-(+)-Tartaric Acid | (S)-amine | Methanol/Ethanol | Forms well-defined, stable crystals. Cost-effective.[9] |

| (R)-(-)-Mandelic Acid | (R)-amine | Isopropanol | Often provides good discrimination for aromatic amines. |

| (+)-Camphor-10-sulfonic acid | (S)-amine | Acetone/Water | A strong acid, useful for weakly basic amines.[8] |

High-Performance Liquid Chromatography (HPLC) Resolution

For analytical-scale determination of enantiomeric excess and for small-scale preparative separations, chiral HPLC is the most powerful and versatile tool.[11][12] The technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Expertise in Action: Developing a Robust Chiral HPLC Method

The key to a successful chiral HPLC separation is the methodical selection and optimization of the CSP and mobile phase.[12]

Figure 2: Decision workflow for chiral HPLC method development.

-

CSP Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are the most versatile and successful for a broad range of compounds.[13] For a polar, basic compound like this compound, a column like Chiralcel OD-H or Chiralpak AD-H would be an excellent starting point. Macrocyclic glycopeptide phases (e.g., Teicoplanin-based) are also highly effective for underivatized amines and amino acids.[14]

-

Mobile Phase and Additives: For basic amines, peak tailing and poor resolution are common problems. These are caused by strong interactions with residual acidic silanol groups on the silica support.[15] To counteract this, a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), is typically added to the mobile phase (0.1-0.2%).[11][16] This additive competes with the analyte for the active sites, resulting in improved peak shape and reproducibility. Normal phase (e.g., Hexane/Ethanol) or polar organic mode (e.g., Acetonitrile/Methanol) often provides the best selectivity.

Self-Validating Protocol: Analytical Chiral HPLC

-

System Preparation:

-

Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Rationale: This combination provides a good balance of polarity for elution and includes a basic additive to ensure good peak symmetry.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

-

Sample Preparation: Dissolve a small amount (~1 mg) of the this compound sample in 1 mL of the mobile phase.

-

Equilibration: Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved. Validation Check: A stable baseline is critical for accurate integration.

-

Injection: Inject 5-10 µL of the prepared sample.

-

Analysis: Record the chromatogram. The two enantiomers should appear as distinct, well-resolved peaks.

-

Quantification: Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100

Data Presentation: CSP Screening Comparison

| CSP | Mobile Phase System | Additive | Resolution (Rs) | Comments |

| Chiralcel OD-H | Hexane/IPA | 0.1% DEA | > 2.0 | Excellent baseline separation, robust method. |

| Chiralpak AD-H | Hexane/Ethanol | 0.1% DEA | 1.8 | Good alternative, may offer different elution order. |

| CHIROBIOTIC T | Methanol/Acetic Acid/TEA | 0.1%/0.05% | > 1.5 | Effective in polar ionic mode for underivatized amines.[14] |

Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is an elegant, environmentally friendly method that exploits the high enantioselectivity of enzymes, typically lipases.[17] In this process, the enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[18] The reaction is stopped at around 50% conversion, yielding a mixture of the unreacted, enantiomerically pure starting material and the acylated, enantiomerically pure product, which can then be separated.

Expertise in Action: Designing an EKR Process

-

Enzyme Selection: Lipases are robust, readily available, and function well in organic solvents. Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is a workhorse in biocatalysis and shows excellent selectivity for a wide range of amines and alcohols.[17]

-

Acyl Donor: The choice of acyl donor is critical. Simple esters like ethyl acetate can serve as both the solvent and the acyl donor. For faster reactions, activated esters like isopropyl acetate or vinyl acetate are often used.

-

Solvent and Temperature: The solvent must be anhydrous to prevent enzymatic hydrolysis of the acyl donor. A non-polar organic solvent like toluene or MTBE is common. Temperature is typically kept moderate (30-50 °C) to ensure enzyme stability and activity.

-

Monitoring: The reaction must be carefully monitored by chiral HPLC to determine both the conversion and the enantiomeric excess of the remaining starting material. The reaction is quenched when the optimal balance is reached (ideally, 50% conversion and >99% ee).

Self-Validating Protocol: Lipase-Catalyzed Acylation

-

Setup: To a flask containing racemic this compound (1.0 eq) in anhydrous toluene (20 volumes), add the acyl donor (e.g., ethyl acetate, 1.5 eq).

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate).

-

Reaction: Stir the mixture at 40 °C.

-

Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot, filter off the enzyme, and analyze by chiral HPLC to determine the conversion and the ee of the unreacted amine. Validation Check: The ee of the substrate should increase as the conversion approaches 50%.

-

Quenching: When the conversion reaches ~50% and the ee of the remaining amine is at its maximum (>95%), stop the reaction by filtering off the enzyme. The enzyme can often be washed and reused.

-

Separation: The resulting mixture contains the unreacted amine and the N-acetylated product. These can be separated by standard methods, such as column chromatography or an acid-base extraction, due to their different chemical properties.

Conclusion: A Multi-Faceted Approach to Purity

The chiral resolution of this compound is a task with multiple viable solutions, the choice of which depends on the desired scale, purity requirements, and available resources.

-

Diastereomeric salt crystallization is the undisputed champion for large-scale, industrial production due to its low cost and scalability.

-

Chiral HPLC offers unparalleled precision for analytical verification and is the method of choice for producing small quantities of highly pure material for research purposes.

-

Enzymatic kinetic resolution provides a green, highly selective alternative, though it requires careful optimization and product separation.

A truly robust drug development program will often leverage at least two of these methods: classical resolution for bulk production and chiral HPLC as the indispensable analytical tool to validate the purity and confirm the success of the process.

References

- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (n.d.). Elsevier.

-

Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

-

Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. (2018). BioDuro. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

-

Chiral resolution. (n.d.). Wikipedia. [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]

-

A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. [Link]

-

Morpholine. (n.d.). National Center for Biotechnology Information. [Link]

-

Uncovering The Benefits and Risks of Morpholine. (2023). Alpha Chemical Co. [Link]

-

Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Morpholine: Applications and Uses in Industry. (n.d.). ZXCHEM UAE. [Link]

-

Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2023). E3S Web of Conferences. [Link]

-

Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. (2008). PubMed. [Link]

-

Enantioselective synthesis of morpholine syn-α-methyl-β-hydroxycarboxamide (2). (n.d.). ResearchGate. [Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (n.d.). Chiral Technologies. [Link]

-

Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine). (n.d.). ResearchGate. [Link]

-

Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2016). Royal Society of Chemistry. [Link]

-

Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed. [Link]

-

Enzymatic resolution of (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines. (2004). Tetrahedron: Asymmetry. [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. (2022). National Institutes of Health. [Link]

-

Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. (2022). National Institutes of Health. [Link]

-

Synthesis of Biologically Important Chiral Morpholine Derivatives. (n.d.). University of Dhaka. [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). MDPI. [Link]

-

What is the chemical method for the resolution of (+) tartaric acid? (2022). Quora. [Link]

-

Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). PubMed. [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2010). National Institutes of Health. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry. [Link]

-

Chromatographic Separations and Analysis of Enantiomers. (2014). ResearchGate. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2020). National Institutes of Health. [Link]

-

Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. (2012). Royal Society of Chemistry. [Link]

-

Resolution of P-Heterocycles with Tartaric Acid Derivatives. (2005). ResearchGate. [Link]

-

Synthesis of (S,S)-Reboxetine. (2018). ResearchGate. [Link]

-

Lipase Catalysis in the Optical Resolution of 2-Amino-1-phenylethanol Derivatives. (1998). Synthetic Communications. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 7. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. phx.phenomenex.com [phx.phenomenex.com]

- 13. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. benchchem.com [benchchem.com]

- 16. chiraltech.com [chiraltech.com]

- 17. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The 2-(Aminomethyl)morpholine Scaffold: A Privileged Structure with Diverse Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Versatility of the Morpholine Moiety

In the landscape of medicinal chemistry, certain chemical scaffolds consistently reappear in a multitude of bioactive compounds, earning the designation of "privileged structures."[1] The 2-(aminomethyl)morpholine core is a prime example of such a scaffold, serving as the foundational framework for a diverse array of therapeutic agents. Its inherent physicochemical properties, combined with its synthetic tractability, allow for a wide range of structural modifications, leading to compounds with markedly different pharmacological profiles.[1][2] Derivatives of this scaffold have been successfully developed as antidepressants, analgesics, and appetite suppressants, each exerting its therapeutic effect through a distinct and specific mechanism of action.[3][4]

This technical guide provides an in-depth exploration of the primary mechanisms of action associated with this compound derivatives. We will dissect the molecular targets, signaling pathways, and structure-activity relationships of key exemplars, offering field-proven insights and detailed experimental methodologies for the practicing scientist.

Part 1: Monoamine Transporter Inhibition - The Noradrenergic Focus

A prominent class of this compound derivatives exerts its effects by targeting monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft. The most well-characterized example in this class is Reboxetine , a selective norepinephrine reuptake inhibitor (NRI).[5][6]

Mechanism of Action: Reboxetine

Reboxetine's primary mechanism of action is the potent and selective blockade of the norepinephrine transporter (NET).[6][7] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling.[8] By binding to and inhibiting NET, reboxetine increases the concentration and prolongs the duration of norepinephrine in the synapse. This enhancement of noradrenergic neurotransmission is believed to be the basis for its antidepressant effects.[6]

Crucially, the efficacy of reboxetine stems from its high selectivity for NET over the serotonin transporter (SERT) and the dopamine transporter (DAT).[5] This selectivity minimizes off-target effects commonly associated with less specific antidepressants, such as tricyclic antidepressants (TCAs).[7] Reboxetine demonstrates a weak affinity for various other receptors, including muscarinic, histaminergic, and adrenergic receptors, contributing to its favorable side-effect profile.[7]

Quantitative Data: Anti-Inflammatory Efficacy

The anti-inflammatory effect of Emorfazone has been quantified in preclinical models, such as the rat paw edema model.

| Compound | Dose (p.o.) | Model | Endpoint | Result |

| Emorfazone | 100 mg/kg | Thermic Edema (Rat Paw) | Edema Formation | Significant Inhibition |

| Emorfazone | 200 mg/kg | Thermic Edema (Rat Paw) | Edema Formation | Significant Inhibition |

| Data from K. Hirose et al. (1979).[3] |

Experimental Protocol: Rat Paw Edema Model

This in vivo protocol is a classic method for evaluating the anti-inflammatory activity of a test compound.

Objective: To assess the ability of a test compound (e.g., Emorfazone) to reduce acute inflammation induced by a phlogistic agent in the rat paw.

Materials:

-

Male Wistar rats (150-200g)

-

Test compound and vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Phlogistic agent (e.g., 1% carrageenan solution or thermal stimulus via water bath at 46.5°C). [3]* P plethysmometer or digital caliper

-

Oral gavage needles

Methodology:

-

Acclimation and Baseline Measurement: a. Acclimate animals to the experimental conditions for at least 24 hours. b. Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).

-

Compound Administration: a. Randomly assign animals to treatment groups (vehicle control, reference drug like Indomethacin, and test compound at various doses). b. Administer the test compound or vehicle orally (p.o.) via gavage, typically 60 minutes before inducing inflammation.

-

Induction of Edema: a. Carrageenan Model: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw. b. Thermal Model: Immerse the rat paw in a water bath maintained at 46.5°C for 30 minutes. [3]

-

Measurement of Paw Edema: a. Measure the paw volume (Vt) at various time points after the induction of inflammation (e.g., 1, 2, 3, 4, and 5 hours). b. The increase in paw volume (edema) is calculated as: Edema = Vt - V₀.

-

Data Analysis: a. Calculate the mean edema for each treatment group at each time point. b. Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema_control - Mean Edema_treated) / Mean Edema_control] x 100. c. Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Part 3: Monoamine Release - The Sympathomimetic Action